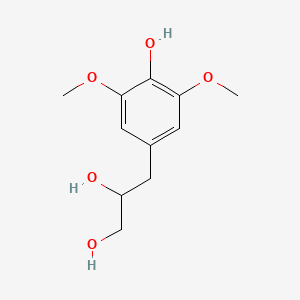
N-Formyl Thyroxine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl Thyroxine-13C6 is a stable isotope-labeled derivative of thyroxine, a hormone produced by the thyroid gland. This compound is used in various scientific research fields, including medical, environmental, and industrial research . It is a labelled analogue of N-Formyl Thyroxine, which is a derivative of Levothyroxine.
准备方法
The preparation of N-Formyl Thyroxine-13C6 involves the synthesis of its precursor, thyroxine, followed by isotopic labeling. The synthetic route typically includes the iodination of tyrosine residues in the glycoprotein thyroglobulin, followed by formylation to introduce the formyl group. The isotopic labeling with carbon-13 is achieved through the use of isotopically enriched reagents . Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
N-Formyl Thyroxine-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction. Major products formed from these reactions include various iodinated and formylated derivatives of thyroxine.
科学研究应用
N-Formyl Thyroxine-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of thyroid hormone metabolism and function.
Medicine: Utilized in clinical diagnostics to monitor thyroid hormone levels and investigate thyroid disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental monitoring to trace the fate of thyroxine in ecosystems
作用机制
The mechanism of action of N-Formyl Thyroxine-13C6 involves its interaction with thyroid hormone receptors. Thyroxine is converted to its active form, triiodothyronine, which then binds to thyroid hormone receptors in target cells. This binding regulates the expression of various genes involved in metabolism, growth, and development . The molecular targets include thyroid hormone receptors (TRα and TRβ), and the pathways involved are related to metabolic regulation and neural development .
相似化合物的比较
N-Formyl Thyroxine-13C6 is unique due to its stable isotope labeling, which distinguishes it from other thyroxine derivatives. Similar compounds include:
Levothyroxine: A synthetic form of thyroxine used to treat hypothyroidism.
Reverse Triiodothyronine: An inactive form of triiodothyronine.
Diiodothyronine: A derivative of thyroxine with two iodine atoms
These compounds share similar structures and functions but differ in their specific applications and biological activities.
属性
CAS 编号 |
1346604-89-4 |
|---|---|
分子式 |
C16H11I4NO5 |
分子量 |
810.838 |
IUPAC 名称 |
(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1/i4+1,5+1,8+1,9+1,10+1,14+1 |
InChI 键 |
DNRNTTVIRGKKSQ-GBLPCCAPSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O |
同义词 |
N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-13C6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


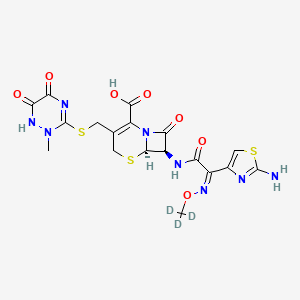
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

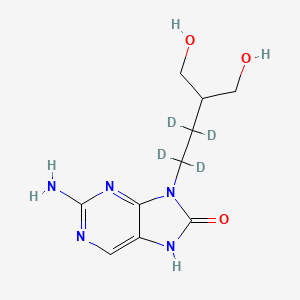
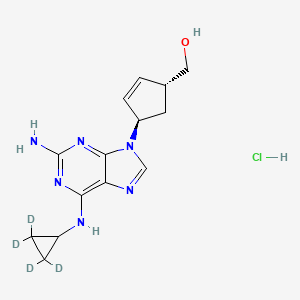
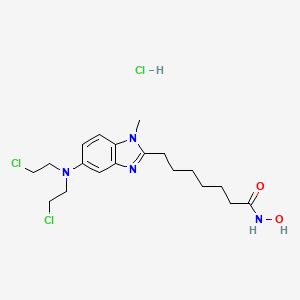
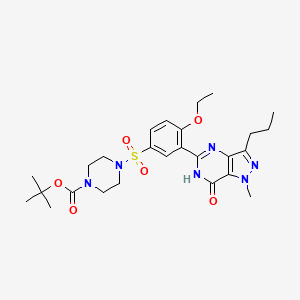
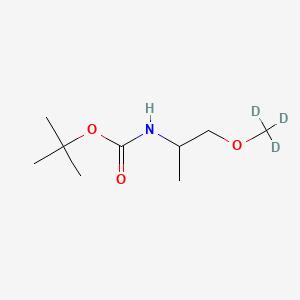
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
